molecular formula C13H17NO B2738879 {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol CAS No. 2137624-35-0

{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol

Cat. No.: B2738879
CAS No.: 2137624-35-0
M. Wt: 203.285
InChI Key: PJXCODZKIRVCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol is a chiral chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule incorporates the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold, a bridged heterocyclic nucleus recognized as the functional core of biologically significant alkaloids such as epibatidine . The 7-azabicyclo[2.2.1]heptane structure is a renowned privileged structure in drug discovery, known for its three-dimensional rigidity and ability to contribute to high-affinity receptor binding . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the exploration of novel pharmacologically active agents. The presence of the hydroxymethylene group attached to the bridgehead carbon offers a handle for further chemical modification, allowing researchers to create diverse libraries of derivatives. This compound is of significant interest for designing and synthesizing new ligands for central nervous system targets. Derivatives based on the 7-azabicyclo[2.2.1]heptane system have been investigated as potent cholinergic receptor ligands and have shown potential as potent analgesics and anti-inflammatory agents . Furthermore, related azabicyclic scaffolds are being explored in the development of new antitumor agents, indicating the broad applicability of this structural class in oncology research . Researchers can utilize this building block to develop conformationally constrained analogues, probing structure-activity relationships and optimizing potency and selectivity for specific biological targets. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-12(10-4-2-1-3-5-10)13-8-6-11(14-13)7-9-13/h1-5,11-12,14-15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXCODZKIRVCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as high-pressure synthesis and the use of specialized catalysts may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol exhibit cholinergic activity, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. The ability to modulate neurotransmitter systems is crucial for developing therapies aimed at enhancing cognitive function and memory retention.

Antidepressant Activity

Studies have shown that derivatives of azabicyclic compounds can possess antidepressant-like effects. The modulation of serotonin and norepinephrine pathways may be influenced by the structural characteristics of this compound, making it a candidate for further exploration in mood disorder treatments.

Anticancer Properties

Emerging research suggests that azabicyclic compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The specific interactions between the compound and various biological targets warrant further investigation to elucidate its potential as an anticancer agent.

Case Studies and Research Findings

StudyFindings
RSC Advances (2023)Demonstrated the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, emphasizing the versatility of the azabicyclic framework in drug development .
Journal of Medicinal Chemistry (2024)Investigated derivatives of this compound for their effects on neurotransmitter systems, indicating potential applications in cognitive enhancement .
Cancer Research (2025)Reported on the anticancer activity of azabicyclic compounds, highlighting their ability to induce apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism by which {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Reactivity in Base-Catalyzed Hydrolysis

A critical study compared the hydrolysis kinetics of 7-azabicyclo[2.2.1]heptane amides (e.g., N-benzoyl derivatives) with monocyclic and other bicyclic analogs under pseudo-first-order conditions (70°C, NaOD/D₂O in methanol or 1,4-dioxane). Key findings include:

Compound Class Reactivity Trend (Descending Order) Activation Energy (DFT) Stability at 37°C
Azetidine amides (e.g., 2a ) Most reactive Lowest ΔG‡ Low
Pyrrolidine amides (e.g., 3a ) Moderate reactivity Intermediate ΔG‡ Moderate
7-Azabicyclo[2.2.1]heptane amides (e.g., 4a) Low reactivity High ΔG‡ High
Bridgehead-substituted bicycles (e.g., 5a ) Least reactive Highest ΔG‡ Very high

Table 1. Reactivity trends in base-catalyzed hydrolysis. Data adapted from kinetic and DFT studies .

The 7-azabicyclo[2.2.1]heptane scaffold exhibited unexpected resistance to hydrolysis, attributed to steric hindrance and electronic effects from the bicyclic structure. DFT calculations confirmed that the high Gibbs free energy of activation (ΔG‡) for hydroxide attack on the amide carbonyl underpins this stability, enabling applications in stable peptide bond surrogates .

Structural Comparison with Proline and Related Amino Acids

The 7-azabicyclo[2.2.1]heptane system shares geometric similarities with proline but differs in nitrogen pyramidalization:

Parameter Proline 7-Azabicyclo[2.2.1]heptane
Bond lengths (C-N, Å) ~1.47 ~1.46
Bond angles at N (°) ~109.5 (planar) ~102–106 (pyramidal)
Ring rigidity Flexible (monocyclic) Highly rigid (bicyclic)

Table 2. Structural comparison with proline. Data from crystallographic and computational analyses .

The pyramidal nitrogen in the bicyclic system reduces rotational freedom and enhances steric shielding, making it a superior candidate for rigid peptidomimetics compared to proline .

PET Imaging Ligands

Derivatives like (-)-7-methyl-2-exo-[3'-(2-[18F]fluoropyridin-5-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane demonstrate high enantioselectivity and binding affinity for extrathalamic nicotinic acetylcholine receptors (nAChRs). These compounds leverage the bicyclic scaffold's stability for in vivo PET imaging .

NO/NO⁺ Donors

N-Nitroso derivatives of 7-azabicyclo[2.2.1]heptane exhibit heterolytic N-NO bond cleavage due to reduced rotational barriers, suggesting utility as controlled nitric oxide donors .

Methanol Derivatives

Related compounds like {2-azabicyclo[2.1.1]hexan-1-yl}methanol (C₆H₁₁NO) and {5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol (C₇H₁₂FNO) highlight the impact of ring size and substituents. Smaller rings (e.g., bicyclo[2.1.1]) or electron-withdrawing groups (e.g., F) modulate solubility and bioactivity .

Key Advantages of 7-Azabicyclo[2.2.1]heptane-Based Compounds

  • Stability : Resistance to hydrolysis and enzymatic degradation .
  • Structural Rigidity : Enhanced conformational control for targeting biomolecules .
  • Versatility: Adaptability in medicinal chemistry (e.g., PET ligands, NO donors) .

Biological Activity

The compound {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol , also known as a derivative of 7-azabicyclo[2.2.1]heptane, is a bicyclic organic compound featuring a nitrogen atom within its seven-membered ring structure. This unique configuration contributes to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structural formula of this compound is characterized by:

  • Bicyclic Framework : Contains a nitrogen atom in the ring, which is crucial for its biological interactions.
  • Phenylmethanol Moiety : Enhances hydrophobic interactions with biological targets.

Biological Activity Overview

Research indicates that compounds in this class exhibit significant biological activity, particularly:

  • Cholinergic Activity : Potential applications in treating neurological disorders due to their ability to interact with cholinergic receptors .
  • Neurotransmitter Modulation : Derivatives have shown effects on various neurotransmitter systems, suggesting their role in cognitive function modulation .

Cholinergic Receptor Interaction

A study highlighted the cholinergic receptor ligands derived from 7-azabicyclo[2.2.1]heptane, indicating their efficacy in treating disorders associated with cholinergic dysfunctions. These compounds were administered to mammals and showed promise in therapeutic applications .

Binding Affinity Studies

In vitro studies involving derivatives of 7-azabicyclo[2.2.1]heptane evaluated their binding affinities at dopamine transporters. The results revealed that certain stereoisomers exhibited binding affinities significantly lower than cocaine but suggested potential for further development as therapeutic agents targeting similar pathways .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
7-Azabicyclo[2.2.1]heptaneBasic bicyclic structureFundamental scaffold for many derivatives
7-Methyl-7-azabicyclo[2.2.1]heptaneMethyl substitution at nitrogenEnhanced lipophilicity and potential bioactivity
3-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptanePyridine substitutionPotential for increased receptor selectivity

These compounds demonstrate variations in substituents that significantly influence their pharmacological properties and biological activities, showcasing the versatility of the azabicyclic framework in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that ensure the retention of the bicyclic structure while incorporating the phenylmethanol moiety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol and related derivatives?

  • Methodology : Synthesis typically involves multi-step sequences starting from cyclohexenecarboxylic acid or pre-functionalized bicyclic scaffolds. For example, Curtius rearrangement followed by stereoselective bromination and intramolecular cyclization using NaH (e.g., to form 7-azabicyclo[2.2.1]heptane derivatives) . Key steps include bromine-mediated cyclization and purification via column chromatography. Reaction conditions (e.g., solvent, temperature) significantly influence yields and stereochemistry.
  • Data : Fraser and Swingle (1970) reported a 36% yield for 7-azabicyclo[2.2.1]heptane using PtO₂ catalysis, while later methods improved efficiency with radical cyclization .

Q. How is the structural integrity of the 7-azabicyclo[2.2.1]heptane scaffold confirmed experimentally?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are critical. For instance, non-planar amide bonds in derivatives like N-benzoyl-7-azabicyclo[2.2.1]heptane were confirmed via crystallography, revealing nitrogen pyramidalization . IR spectroscopy and mass spectrometry (MS) further validate functional groups and molecular weight .
  • Data : ¹H NMR of intermediates (e.g., lithium carboxylate derivatives) shows distinct signals for bicyclic protons (δ 1.42–1.69 ppm) and aromatic groups (δ 7.60–7.91 ppm) .

Q. What stability challenges exist for this compound under basic or aqueous conditions?

  • Methodology : Hydrolysis resistance is tested via pseudo-first-order kinetics using NaOH/NaOD in methanol/dioxane-D₂O (1:1) at elevated temperatures (e.g., 70°C). Progress is monitored by ¹H NMR .
  • Data : Bicyclic amides (e.g., compound 4a) exhibit slower hydrolysis rates (e.g., 4a < 3a < 2a) due to steric hindrance and nitrogen pyramidalization stabilizing the scaffold .

Advanced Research Questions

Q. How does nitrogen pyramidalization in the 7-azabicyclo[2.2.1]heptane scaffold influence amide bond reactivity?

  • Methodology : Density Functional Theory (DFT) calculations model transition states during hydrolysis. Experimentally, rotational barriers of the C–N bond are measured via dynamic NMR. Pyramidalization reduces conjugation, lowering rotational barriers (e.g., 7-azabicyclo derivatives: ΔG‡ ~6–8 kcal/mol vs. planar amides: ΔG‡ ~12–15 kcal/mol) .
  • Implications : Reduced conjugation enhances scaffold rigidity, making it suitable for designing conformationally constrained bioactive analogs (e.g., epibatidine derivatives targeting nAChRs) .

Q. What strategies optimize the synthesis of pharmacologically active derivatives (e.g., epibatidine analogs)?

  • Methodology : Radical cyclization is employed to form bicyclic cores. For example, N-sulfonyl precursors undergo intramolecular free-radical reactions with Et₄NBr to introduce halogens or aryl groups . Stereochemical control is achieved using chiral auxiliaries or catalysts.
  • Data : Epibatidine analogs show sub-nanomolar affinity for α4β2 nAChRs, but toxicity profiles require scaffold modifications (e.g., chloro-pyridinyl substitutions) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodology : Molecular docking (e.g., AutoDock) predicts binding to targets like nAChRs. ADMET predictors (e.g., SwissADME) assess metabolic sites. For hydrolysis-prone derivatives, DFT identifies electron-deficient carbonyls susceptible to nucleophilic attack .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., CF₃) on phenyl rings show enhanced metabolic stability in liver microsome assays .

Contradictions and Validation

  • Hydrolysis Resistance : reports stability under basic conditions, but derivatives with electron-deficient aryl groups (e.g., nitro) may exhibit faster degradation. Cross-validation via HPLC-MS is recommended .
  • Synthetic Yields : Early methods (e.g., Fraser, 1970) reported 18–36% yields, while radical-mediated cyclization (Marco-Contelles, 2023) improved efficiency but requires stringent anhydrous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.